molecular formula C13H12INO3S B387799 N-(4-iodophenyl)-4-methoxybenzenesulfonamide CAS No. 314054-03-0

N-(4-iodophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B387799
CAS No.: 314054-03-0
M. Wt: 389.21g/mol
InChI Key: NBTRAIIVJPUURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Iodophenyl)-4-methoxybenzenesulfonamide (IUPAC name: 4-iodo-N-(4-methoxyphenyl)benzenesulfonamide) is a sulfonamide derivative characterized by a 4-methoxy-substituted benzene ring linked to a sulfonamide group, with the nitrogen atom further substituted by a 4-iodophenyl moiety. This compound belongs to a class of molecules studied for their diverse pharmacological and material science applications, particularly due to the electronic and steric effects imparted by the iodine atom .

Properties

IUPAC Name

N-(4-iodophenyl)-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTRAIIVJPUURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The sulfonylation proceeds via nucleophilic substitution, where the amine group of 4-iodoaniline attacks the electrophilic sulfur atom in the sulfonyl chloride. A base, such as triethylamine (TEA) or pyridine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion:

4-Iodoaniline+4-Methoxybenzenesulfonyl chlorideBaseThis compound+HCl\text{4-Iodoaniline} + \text{4-Methoxybenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Standard Protocol

  • Reactants :

    • 4-Iodoaniline (1.0 equiv, 219.02 g/mol)

    • 4-Methoxybenzenesulfonyl chloride (1.1 equiv, 206.63 g/mol)

    • Triethylamine (1.5 equiv) in dichloromethane (DCM)

  • Procedure :

    • Dissolve 4-iodoaniline (10.0 g, 45.7 mmol) in anhydrous DCM (100 mL).

    • Add TEA (9.5 mL, 68.5 mmol) dropwise at 0°C under nitrogen.

    • Introduce 4-methoxybenzenesulfonyl chloride (10.4 g, 50.3 mmol) dissolved in DCM (50 mL) over 30 minutes.

    • Warm to room temperature and stir for 12 hours.

    • Quench with ice-cold water (200 mL), extract with DCM (3 × 50 mL), and dry over Na₂SO₄.

    • Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

  • Yield : 70–85% (typical for sulfonamide formation).

Alternative Iodination Strategies

For cases where 4-iodoaniline is unavailable, direct iodination of the pre-formed sulfonamide offers an alternative pathway.

Electrophilic Iodination

Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media introduces iodine to the para position of the aniline ring:

N-Phenyl-4-methoxybenzenesulfonamide+IClHClThis compound\text{N-Phenyl-4-methoxybenzenesulfonamide} + \text{ICl} \xrightarrow{\text{HCl}} \text{this compound}

Optimized Conditions

  • Solvent : Glacial acetic acid

  • Catalyst : FeCl₃ (5 mol%)

  • Temperature : 60°C, 6 hours

  • Yield : 60–70%

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety:

Flow Chemistry Protocol

ParameterValue
Reactor TypeMicrofluidic tubular reactor
Residence Time10 minutes
Temperature25°C
Pressure2 bar
Throughput1 kg/h

Advantages :

  • Reduced byproduct formation (<5%).

  • Improved heat dissipation compared to batch processes.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v)

  • Purity : >99% (HPLC)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.68 (d, J = 8.8 Hz, 2H, Ar-H),

    • δ 7.42 (d, J = 8.8 Hz, 2H, Ar-H),

    • δ 6.94 (d, J = 8.8 Hz, 2H, Ar-H),

    • δ 3.85 (s, 3H, OCH₃).

  • IR (KBr) :

    • 1345 cm⁻¹ (S=O asymmetric stretch),

    • 1162 cm⁻¹ (S=O symmetric stretch).

Challenges and Optimization

Common Side Reactions

  • Bis-sulfonation : Mitigated by using a 1.1:1 molar ratio of sulfonyl chloride to amine.

  • Iodine Degradation : Add antioxidants (e.g., ascorbic acid) to prevent deiodination.

Green Chemistry Approaches

  • Solvent Replacement : Switch DCM to cyclopentyl methyl ether (CPME), a greener solvent.

  • Catalyst Recycling : Immobilized lipases for base-free reactions (under investigation).

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(4-iodophenyl)-4-methoxybenzenesulfonamide is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo further chemical transformations makes it valuable in organic synthesis. It can be employed in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Biology

The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties. Its sulfonamide group is known to inhibit specific enzymes involved in bacterial biosynthesis pathways, similar to other sulfonamides. This mechanism allows it to interfere with folic acid synthesis in bacteria, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its structural features may interact with biological targets involved in cancer pathways. Research has shown that compounds with similar structures can inhibit DNA repair mechanisms in cancer cells, particularly those deficient in proteins like BRCA1 and BRCA2 .

Case Study: Cancer Treatment
A notable application involves using this compound as part of a therapeutic regimen for DNA repair-deficient cancers. Preclinical studies demonstrated that it could enhance the efficacy of existing cancer treatments by targeting specific pathways involved in tumor growth and survival .

Industrial Applications

Beyond research and medicine, this compound finds utility in various industrial applications. It can be employed in developing specialty chemicals and materials with unique properties due to its chemical structure. The compound's versatility allows for modifications that tailor its properties for specific industrial needs.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name R1 (Sulfonamide Nitrogen) R2 (Benzene Ring) Notable Features
N-(4-Iodophenyl)-4-methoxybenzenesulfonamide 4-Iodophenyl 4-Methoxy Bulky iodine; electron-withdrawing
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide 4-Acetylphenyl 4-Methoxy Acetyl group enhances reactivity
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide 4-Methoxyphenyl 4-Methyl Methyl vs. methoxy electronic effects
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide 4-Hydroxyphenyl 4-Methyl Dual methyl and hydroxyl substitution
E7010 (Antitumor agent) 2-[(4-Hydroxyphenyl)amino]-3-pyridinyl 4-Methoxy Pyridine core; antitubulin activity
E7070 (Antitumor agent) 3-Chloro-7-indolyl 1,4-Benzenedisulfonamide Disulfonamide; novel antiproliferative

Key Observations :

  • Iodine vs.
  • Methoxy vs. Methyl : The 4-methoxy group in the target compound enhances electron density on the benzene ring compared to methyl, influencing solubility and intermolecular interactions .
  • Antitumor Agents (E7010/E7070) : These derivatives demonstrate how sulfonamide scaffolds can be modified with heterocyclic or disulfonamide groups to target specific pathways (e.g., tubulin polymerization inhibition in E7010) .

Pharmacological Activity

  • Antimicrobial Activity : Sulfonamide derivatives like those in (e.g., 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) are synthesized for antimicrobial applications. The iodine substituent in the target compound may enhance membrane permeability due to its hydrophobicity .
  • Antitumor Activity: E7010 and E7070 () highlight the role of sulfonamides in oncology.

Physicochemical Properties

  • Solubility and Stability : The iodine atom’s hydrophobicity may reduce aqueous solubility compared to analogs with polar groups (e.g., hydroxyl in ) .
  • Crystallography : Crystal structures of related compounds (e.g., and ) reveal that substituents like methoxy or methyl influence packing efficiency and hydrogen-bonding networks, which could affect the target compound’s crystallinity .

Biological Activity

N-(4-iodophenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a sulfonamide group and a methoxy substituent on the phenyl ring. These structural elements are believed to influence its interactions with various biological targets, making it a subject of interest for research in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}INO3_3S
  • Molecular Weight : 357.21 g/mol

This compound is thought to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with biological molecules, potentially inhibiting their activity. The presence of iodine and methoxy groups may enhance the compound's binding affinity and specificity for certain targets, contributing to its biological efficacy.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives of benzamides, including this compound, can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialStaphylococcus aureus, E. coli
3-chloro-N-(4-iodophenyl)benzamideAntifungalCandida albicans
N-(4-iodophenyl)-N-carboxyethyl-β-alanineAntimicrobialVarious Gram-positive bacteria

Potential Therapeutic Applications

The compound is being explored for various therapeutic applications due to its unique biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can activate neuroprotective pathways, particularly through the modulation of the Keap1-Nrf2 signaling pathway. This suggests potential applications in treating neurodegenerative diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuroprotective Properties : In a model of oxidative stress-induced neuronal injury, this compound was shown to significantly reduce cell death and promote neurite outgrowth, indicating its potential as a neuroprotective agent .

Q & A

Q. Table 1: Comparative Bioactivity of Sulfonamide Derivatives

CompoundTargetIC50 (nM)Selectivity Index
N-(4-Iodophenyl)-4-methoxyTubulin18.3120 (vs. CA IX)
N-(4-Fluorophenyl)-4-methoxyCarbonic Anhydrase IX45.215
Parent sulfonamide (no halogen)Tubulin21008
Data sourced from COMPARE analysis and enzymatic assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.